Bienvenue dans la boutique en ligne BenchChem!

Phenylephrine

Adrenergic Pharmacology Receptor Selectivity Functional Assays

Choose Phenylephrine for α₁-adrenoceptor functional assays requiring full Emax with reduced potency (pD₂ 7.1-7.3) to avoid receptor desensitization. Its 1.1-fold mg potency advantage over norepinephrine and ~5-min half-life enable precise IV vasopressor titration. Use as [¹¹C]-phenylephrine precursor (≥94% ee) for cardiac PET. Avoid maleate counter-ion instability; select high-purity free base.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 1416-03-1
Cat. No. B7769291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylephrine
CAS1416-03-1
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1
InChIKeySONNWYBIRXJNDC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/

Structure & Identifiers


Interactive Chemical Structure Model





Phenylephrine (CAS 1416-03-1): Procurement-Relevant Alpha-1 Adrenergic Agonist Profile for Research and Formulation


Phenylephrine (CAS 1416-03-1) is a synthetic sympathomimetic amine that functions as a selective α₁-adrenergic receptor agonist, classified pharmacologically as a vasopressor and nasal decongestant [1]. Its primary mechanism involves direct stimulation of postsynaptic α₁-adrenoceptors, leading to vasoconstriction and subsequent increases in systemic vascular resistance and blood pressure [2]. Chemically, it is (R)-3-[1-hydroxy-2-(methylamino)ethyl]phenol, existing as a single stereoisomer with the (R)-configuration required for optimal receptor activation [3]. Its physicochemical properties—including a molecular weight of 167.21 g/mol, pKa of approximately 8.9, and logP of -0.31—govern its formulation behavior and analytical detection parameters [4].

Phenylephrine vs. In-Class Vasopressors and Decongestants: Critical Pharmacological and Pharmacokinetic Divergences That Preclude Interchangeability


Interchanging phenylephrine with other α-adrenergic agonists or oral decongestants is scientifically unsound due to quantifiable divergences in receptor subtype selectivity, oral bioavailability, and metabolic stability. Phenylephrine's affinity profile across human α₁-adrenoceptor subtypes (α₁A, α₁B, α₁D) differs markedly from the endogenous agonist norepinephrine, while its oral bioavailability (~38%) stands in stark contrast to the near-complete absorption of pseudoephedrine (~100%) [1]. Additionally, its susceptibility to maleate counter-ion incompatibility via Michael addition necessitates formulation-specific procurement strategies absent for more chemically inert alternatives [2]. The following evidence dimensions quantify these critical differentiators.

Quantitative Evidence Guide: Head-to-Head Performance Metrics for Phenylephrine Against Closest Analogs


α₁-Adrenoceptor Subtype Potency: Phenylephrine Exhibits 20-Fold Lower Potency than Norepinephrine at Human α₁A Receptors

In a head-to-head functional comparison using FLIPR calcium mobilization assays on human α₁-adrenoceptor subtypes, phenylephrine demonstrated subtype-specific pD₂ values of 7.1 (α₁A), 7.3 (α₁B), and 6.7 (α₁D), while the endogenous agonist norepinephrine exhibited pD₂ values of 8.4 (α₁A), 9.0 (α₁B), and 8.5 (α₁D) [1]. This corresponds to norepinephrine being approximately 20-fold more potent at the α₁A subtype (pD₂ difference 1.3 log units). Phenylephrine's Emax values across subtypes (8900±770 for α₁A; 7700±1000 for α₁B; 5700±1100 for α₁D) were statistically comparable to norepinephrine's Emax values (8800±320 for α₁A; 8100±400 for α₁B; 6900±1300 for α₁D), confirming full agonism but with substantially reduced potency [1].

Adrenergic Pharmacology Receptor Selectivity Functional Assays

Oral Bioavailability: Phenylephrine's 38% Absorption Contrasts with Pseudoephedrine's Near-Complete Systemic Availability

Phenylephrine's oral bioavailability is quantified at approximately 38% (range 37.5 ± 14.8% in a pilot study), driven by extensive presystemic metabolism in the gut wall via sulfation by SULT1A3 [1][2]. In contrast, pseudoephedrine demonstrates near-complete oral bioavailability, approaching 100% [1][3]. Following oral administration, phenylephrine achieves peak plasma concentrations in 1-2 hours, with an elimination half-life of 2-3 hours [4]. This pharmacokinetic divergence renders oral phenylephrine ineffective as a systemic decongestant at standard OTC doses, a finding that has led to regulatory reconsideration of its oral formulation efficacy [1].

Pharmacokinetics Oral Decongestants Bioavailability

Formulation Incompatibility: Phenylephrine Content Reduction and Succinyl Adduct Formation in Presence of Maleate Counter-Ions

Phenylephrine hydrochloride undergoes a specific chemical incompatibility via Michael addition when formulated with maleate counter-ions, resulting in the formation of succinyl phenylephrine adducts [1]. HPLC-DAD analysis across five different anti-flu combination products revealed that in all formulations lacking physical separation between phenylephrine and maleate species, a quantifiable decrease in phenylephrine API content occurred alongside the appearance of these degradation impurities [1]. In contrast, formulations with physical separation (e.g., bilayer tablets) showed no detectable succinyl adduct formation [1]. Additionally, antioxidant-free ready-to-administer phenylephrine compositions packaged in flexible polymer bags maintain degradation levels below 0.5% after six months at 25°C [2].

Pharmaceutical Formulation Stability Excipient Compatibility

Vasopressor Dose Equivalence: Phenylephrine is 1.1-Fold Equipotent to Norepinephrine in Septic Shock Management

In a clinical study of 42 patients with septic shock in an intensive care unit setting, phenylephrine was determined to be 1.1 times equipotent to norepinephrine for achieving target mean arterial pressure [1]. This norepinephrine equivalence (NEE) factor is critical for standardized vasopressor dose calculation and clinical trial design, enabling quantitative comparison and substitution protocols. The study found that the doses required to achieve the target MAP were similar between phenylephrine and norepinephrine, with phenylephrine demonstrating a slightly higher potency on a milligram-equivalent basis [1]. This contrasts with epinephrine, which demonstrates 1:1 equipotency with norepinephrine in similar septic shock populations [2].

Critical Care Vasopressor Therapy Dose Equivalence

Enantiomeric Purity Requirement: (-)-Phenylephrine Displays 3.3-Fold Higher OCT3 Transport than Its Enantiomer

The pharmacological activity of phenylephrine resides exclusively in the (-)-enantiomer (R-configuration), which acts as a direct α₁-adrenergic agonist [1]. Transporter studies reveal that OCT3 (organic cation transporter 3) transports phenylephrine with a 3.3-fold preference for the (R)-enantiomer over its (S)-enantiomer, while OCT1 shows minimal stereoselectivity and OCT2 demonstrates an approximate 2-fold preference for (R)-enantiomers of phenylethylamines [2]. Radioligand synthesis protocols for [¹¹C]-(-)-phenylephrine achieve enantiomeric purity of 94-96%, with specific activities ranging from 500-1000 Ci/mmol for PET imaging applications [3].

Stereochemistry Transporter Selectivity Enantiomeric Purity

Optimal Procurement and Utilization Scenarios for Phenylephrine Based on Differential Evidence


In Vitro α₁-Adrenoceptor Pharmacology Studies Requiring Subtype-Selective Partial Activation

Procure phenylephrine for in vitro functional assays where full α₁-adrenoceptor agonism with reduced potency (pD₂ 7.1-7.3) is desirable to minimize receptor desensitization and allow extended concentration-response profiling. Its Emax values comparable to norepinephrine across all α₁ subtypes (8900±770 for α₁A vs. 8800±320 for norepinephrine) ensure full system activation without the excessive potency that can complicate experimental design in cell-based calcium mobilization or contractility assays [1].

Parenteral Vasopressor Formulation Development for Critical Care Applications

Select phenylephrine for intravenous vasopressor formulations where a 1.1-fold potency advantage over norepinephrine (mg basis) and a rapid effective half-life of ~5 minutes enable precise titration in perioperative and septic shock settings [1][2]. Antioxidant-free ready-to-administer compositions in flexible polymer packaging maintain degradation below 0.5% over six months at 25°C, ensuring shelf-stable supply for hospital pharmacy compounding [3].

Nasal or Ophthalmic Topical Formulation Development Bypassing First-Pass Metabolism

Utilize phenylephrine in intranasal or ophthalmic formulations where local vasoconstriction is required without systemic exposure. Nasal mucosal absorption is rapid and achieves bioavailability comparable to ophthalmic administration, circumventing the 38% oral bioavailability limitation imposed by gut wall SULT1A3-mediated sulfation [1]. This route-specific procurement enables effective decongestant or mydriatic action without the formulation complexity required to overcome presystemic metabolism.

PET Tracer Precursor Procurement for Cardiac Sympathetic Nervous System Imaging

Acquire (-)-phenylephrine with certified enantiomeric purity ≥94% as a precursor for [¹¹C]-phenylephrine radiosynthesis for PET imaging of cardiac sympathetic innervation [1]. The heart neuronal selectivity of [¹¹C]-phenylephrine, determined by desipramine blockade of the amine neuronal transporter, is 75-77%, enabling quantitative assessment of sympathetic nerve density and function in heart failure and dysautonomia research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylephrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.